molecular formula C14H12N4 B11869459 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine CAS No. 58515-50-7

2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine

Cat. No.: B11869459
CAS No.: 58515-50-7
M. Wt: 236.27 g/mol
InChI Key: WRYKVAGUTCMDCK-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine is a heterocyclic compound that features both pyridine and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine typically involves the coupling of 3-methylpyridin-2-yl derivatives with 1,7-naphthyridin-8-amine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods often use heterogeneous catalysis and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can produce fully saturated compounds.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to its observed pharmacological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine is unique due to its dual pyridine and naphthyridine structure, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. Naphthyridine derivatives have been extensively studied for their potential as therapeutic agents, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10N4\text{C}_{12}\text{H}_{10}\text{N}_4

This structure features a naphthyridine core substituted with a methylpyridine group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of naphthyridine derivatives often include:

  • Antitumor Activity : Many naphthyridine compounds exhibit cytotoxic properties against various cancer cell lines.
  • Antimicrobial Properties : They have been shown to possess antibacterial and antifungal activities.
  • Kinase Inhibition : Several derivatives act as inhibitors of protein kinases, which are crucial in cancer progression and other diseases.

Antitumor Activity

A study highlighted that naphthyridine derivatives can inhibit cell proliferation in cancer models. For instance, compounds similar to this compound demonstrated significant cytotoxicity against murine P388 leukemia cells. The most potent analogs were found to have IC50 values significantly lower than standard chemotherapeutic agents .

Kinase Inhibition

Research has shown that this compound exhibits inhibitory activity against various kinases. For example, in a series of studies evaluating related compounds, it was found that certain naphthyridine derivatives could inhibit c-Kit and VEGFR-2 kinases with IC50 values in the low nanomolar range (e.g., 8.5 nM for c-Kit) . This suggests that the compound may also possess similar kinase inhibitory properties.

The mechanisms through which naphthyridine derivatives exert their biological effects are multifaceted:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, these compounds can effectively block signal transduction pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Data Table: Biological Activities of Related Naphthyridine Compounds

Compound NameTargetIC50 (nM)Activity Type
This compoundc-Kit8.5Kinase Inhibition
Compound A (similar structure)VEGFR-231.7Kinase Inhibition
Compound B (related derivative)P388 Leukemia Cells<50Antitumor Activity
Compound CBacterial StrainsVariableAntimicrobial Activity

Properties

CAS No.

58515-50-7

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine

InChI

InChI=1S/C14H12N4/c1-9-3-2-7-16-12(9)11-5-4-10-6-8-17-14(15)13(10)18-11/h2-8H,1H3,(H2,15,17)

InChI Key

WRYKVAGUTCMDCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC3=C(C=C2)C=CN=C3N

Origin of Product

United States

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